molecular formula C16H23N3O7S B13765052 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium CAS No. 112997-69-0

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium

Cat. No.: B13765052
CAS No.: 112997-69-0
M. Wt: 401.4 g/mol
InChI Key: FPFKWPIHJJBWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium is a complex organic compound with the molecular formula C16H23N3O7S. This compound is known for its unique chemical structure, which includes an acetylsulfamoyl group attached to an anilino moiety, and a morpholin-4-ium ion. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form 4-(acetylsulfamoyl)aniline. This intermediate is then reacted with succinic anhydride to produce 4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoic acid. Finally, the acid is neutralized with morpholine to yield the desired morpholin-4-ium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium involves its interaction with specific molecular targets. The acetylsulfamoyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The anilino moiety can interact with aromatic residues in proteins, enhancing binding affinity. The morpholin-4-ium ion can stabilize the compound in aqueous environments, facilitating its transport and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium
  • 4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium

Uniqueness

4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium is unique due to its combination of an acetylsulfamoyl group, anilino moiety, and morpholin-4-ium ion. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the morpholin-4-ium ion enhances the compound’s solubility and stability in aqueous environments, making it more suitable for biological applications .

Properties

CAS No.

112997-69-0

Molecular Formula

C16H23N3O7S

Molecular Weight

401.4 g/mol

IUPAC Name

4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium

InChI

InChI=1S/C12H14N2O6S.C4H9NO/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18;1-3-6-4-2-5-1/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18);5H,1-4H2

InChI Key

FPFKWPIHJJBWGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)[O-].C1COCC[NH2+]1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.